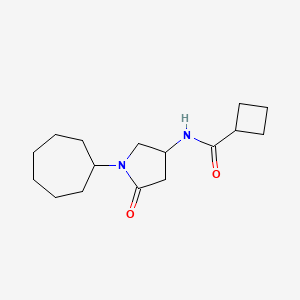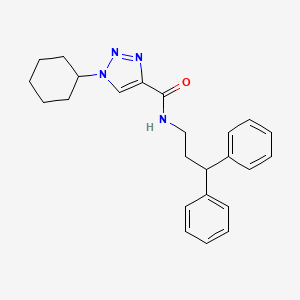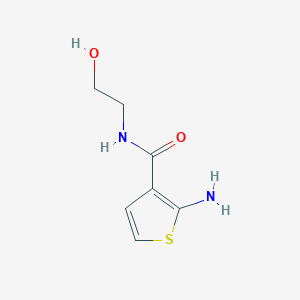![molecular formula C24H36N4O B6134237 N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide, also known as DAPTA, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. DAPTA belongs to the class of peptidomimetics, and it has been shown to exhibit high affinity and specificity for the chemokine receptor CXCR4.
作用机制
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide acts as a competitive antagonist of the CXCR4 receptor, which is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological and pathological processes. CXCR4 is expressed on the surface of various cell types, including cancer cells, immune cells, and endothelial cells. The binding of CXCR4 to its ligand, CXCL12, activates various downstream signaling pathways that promote cell migration, proliferation, and survival. By blocking the CXCR4 receptor, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide inhibits these downstream signaling pathways and prevents the recruitment of cells to sites of inflammation or tumor growth.
Biochemical and physiological effects:
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to exhibit high affinity and specificity for the CXCR4 receptor, with a dissociation constant (Kd) in the nanomolar range. N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has also been shown to be stable in plasma and to have a long half-life, which makes it a promising candidate for therapeutic applications. In vitro studies have shown that N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can inhibit cancer cell migration and invasion, reduce HIV viral replication, and decrease inflammatory cytokine production. In vivo studies have shown that N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can inhibit tumor growth and metastasis, reduce inflammation and tissue damage, and improve survival in animal models of cancer, HIV/AIDS, and inflammatory disorders.
实验室实验的优点和局限性
The advantages of using N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in lab experiments include its high affinity and specificity for the CXCR4 receptor, its stability in plasma, and its long half-life. These properties make N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide a reliable tool for studying the role of CXCR4 in various physiological and pathological processes. However, the limitations of using N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in lab experiments include its high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects due to its peptidomimetic nature.
未来方向
There are several future directions for research on N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide and its potential therapeutic applications. One direction is to explore the use of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Another direction is to develop new analogs of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring. Overall, the potential therapeutic applications of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide make it a promising candidate for further research and development.
合成方法
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling of amino acids in a stepwise manner to form the peptide backbone, followed by side-chain deprotection and purification steps. The final product is obtained as a white powder, which can be characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学研究应用
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, HIV/AIDS, and inflammatory disorders. In cancer, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to inhibit tumor growth and metastasis by blocking the CXCR4 receptor, which is involved in tumor cell migration and invasion. In HIV/AIDS, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to inhibit viral replication by blocking the CXCR4 receptor, which is involved in viral entry into host cells. In inflammatory disorders, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to reduce inflammation and tissue damage by blocking the CXCR4 receptor, which is involved in immune cell recruitment to inflamed tissues.
属性
IUPAC Name |
1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]-N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O/c1-4-13-28(14-5-2)24(29)21-9-17-27(18-10-21)23-11-15-26(16-12-23)19-22-8-6-7-20(3)25-22/h4-8,21,23H,1-2,9-19H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVWYIRWDCCCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114984.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6134159.png)
![2-amino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6134170.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide](/img/structure/B6134187.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6134192.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134216.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)

![2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6134248.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)
